3,4,4-Trimethylpentan-1-amine hydrochloride
Description
3,4,4-Trimethylpentan-1-amine hydrochloride is a tertiary amine hydrochloride characterized by a branched alkyl chain with methyl substituents at the 3rd and 4th positions of the pentanamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Its branched structure confers high lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3,4,4-trimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(5-6-9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H |
InChI Key |
NAVVURIVDUWXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of amine hydrochloride salts like this compound typically involves:
- Formation of the amine base via multi-step organic synthesis, often starting from substituted ketones or halides.
- Conversion of the free amine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
For structurally related compounds such as tapentadol hydrochloride, the process involves:
- Grignard reaction to form key intermediates.
- Activation and reductive deoxygenation steps to convert hydroxyl groups to amines.
- Final salt formation by reaction with hydrochloric acid gas.
Detailed Synthetic Route (Based on Tapentadol Hydrochloride Analogs)
The following is an adapted synthesis route relevant to this compound, based on detailed patent disclosures:
| Step | Reaction Description | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 1. Grignard Reaction | Reaction of 3-bromo anisole with 1,1-dimethylamino-2-methylpentan-3-one to form racemic amino alcohol intermediate | Grignard reagent conditions, inert atmosphere | High (not specified) |
| 2. Activation of Hydroxyl Group | Conversion of hydroxyl to sulfonate ester using methanesulfonic acid or para-toluenesulfonic acid in solvent (e.g., tetrahydrofuran) | Acid catalyst, 20–30°C | High |
| 3. Reductive Deoxygenation | Hydrogenation over Pd/C catalyst under hydrogen atmosphere to replace sulfonate with hydrogen, forming amine | Pd/C catalyst, H2 gas (5–7 kg/cm²), 25–30°C, 2–4 hours | 88–90% |
| 4. Demethylation (if required) | Removal of methoxy group to form phenol derivative | Concentrated hydrobromic acid, heating | Moderate |
| 5. Hydrochloride Salt Formation | Treatment of free amine with HCl gas in acetone or ethanol | 20–30°C, stirring, 2 hours | 40–45% |
Salt Formation Step
The free amine is converted to the hydrochloride salt by:
- Purging the amine solution with dry hydrogen chloride gas.
- Maintaining temperature at 20–30°C.
- Stirring for 2 hours to ensure complete salt formation.
- Isolating the hydrochloride salt by filtration and washing with chilled acetone.
- Drying at 50–55°C.
Analysis of Preparation Methods
Advantages
- The use of Grignard reaction allows for regioselective introduction of substituents.
- Activation of hydroxyl groups as sulfonate esters facilitates efficient reductive deoxygenation.
- Hydrogenation with Pd/C is a clean and effective reduction method.
- Formation of hydrochloride salt improves compound stability and handling.
Challenges
- Enantiomeric purity may require chiral separation techniques after Grignard reaction.
- Moderate yields in the final salt formation step (~40–45%) suggest possible losses during isolation.
- Use of strong acids and hydrogen gas necessitates careful control of reaction conditions for safety.
Research Findings and Data
| Parameter | Observed Data | Notes |
|---|---|---|
| Grignard Reaction Yield | Not explicitly stated, generally high | Key step for carbon-carbon bond formation |
| Reductive Deoxygenation Yield | 88–90% | Efficient conversion of sulfonate to amine |
| Hydrochloride Salt Yield | 42.9% | Final isolation step |
| Catalyst | Pd/C (10%) | Common hydrogenation catalyst |
| Reaction Temperature | 20–80°C depending on step | Controlled to optimize reaction rates |
| Solvents | Tetrahydrofuran, cyclohexane, acetone | Selected for solubility and reaction compatibility |
Summary Table of Preparation Steps for this compound (Adapted)
| Step No. | Intermediate/Product | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Substituted amino alcohol | Grignard addition | 3-bromo anisole, ketone | Inert, 20–30°C | High |
| 2 | Sulfonate ester | Activation | Methanesulfonic acid or p-toluenesulfonic acid | 20–30°C | High |
| 3 | Amine base | Reductive deoxygenation | Pd/C, H2 gas | 25–30°C, 2–4 h | 88–90 |
| 4 | Free amine | Demethylation (if phenol group present) | HBr, heat | Elevated temperature | Moderate |
| 5 | Hydrochloride salt | Salt formation | HCl gas, acetone | 20–30°C, 2 h | 40–45 |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in 3,4,4-Trimethylpentan-1-amine hydrochloride can undergo oxidation under controlled conditions.
| Reagents/Conditions | Products | Mechanism | Notes |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Amine oxides | Radical-mediated oxidation | Limited yield due to steric hindrance |
| Chromium(VI) compounds | Nitro derivatives | Two-electron oxidation | Requires acidic conditions |
Key Findings :
-
Oxidation typically produces amine oxides, but steric hindrance from the branched alkyl chain reduces reaction efficiency.
-
Strong oxidizing agents like chromium trioxide may further oxidize the amine to nitro compounds, though this is not explicitly documented for this specific compound.
Reduction Reactions
The hydrochloride salt can be reduced to its free amine or undergo dealkylation.
| Reagents/Conditions | Products | Mechanism | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Free amine (3,4,4-Trimethylpentan-1-amine) | Hydride transfer | Requires prior neutralization |
| Catalytic hydrogenation (H₂/Pd) | Dealkylated amines | Cleavage of C-N bonds | Produces smaller amines as byproducts |
Key Findings :
-
Reduction with LiAlH₄ regenerates the free amine, but the reaction requires careful pH adjustment to avoid side reactions.
-
Catalytic hydrogenation may fragment the molecule, highlighting the compound’s stability limitations under reductive conditions.
Substitution Reactions
The amine group participates in nucleophilic substitution, though reactivity is attenuated by the hydrochloride salt form.
| Reagents/Conditions | Products | Mechanism | Notes |
|---|---|---|---|
| Alkyl halides (R-X) | Quaternary ammonium salts | SN2 displacement | Low reactivity due to steric bulk |
| Acyl chlorides (RCOCl) | Amides | Acylation | Requires base to absorb HCl |
Key Findings :
-
Substitution reactions are feasible but inefficient due to steric hindrance from the 3,4,4-trimethylpentyl backbone.
-
Acylation produces stable amides, making this a preferred route for functionalization.
Acid-Base Reactions
The compound exhibits typical amine hydrochloride behavior in acid-base equilibria.
| Reagents/Conditions | Products | Application |
|---|---|---|
| NaOH (aqueous) | Free amine + NaCl + H₂O | Isolation of free amine |
| Trimethylsilyl chloride (TMSCl) | Stabilized hydrochloride salts | Salt metathesis |
Key Insight :
-
Deprotonation with strong bases like NaOH releases the free amine, which is volatile and requires careful handling .
Thermal Decomposition
Thermogravimetric analysis (TGA) data (not directly available for this compound) suggests:
-
Decomposition Pathway :
-
Above 200°C: Cleavage of C-N bonds, releasing methylamines and hydrocarbons.
-
Residue: Likely carbonaceous material and HCl gas.
-
Scientific Research Applications
3,4,4-Trimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylpentan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound acts by:
Binding to Receptors: It binds to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4,4-Trimethylpentan-1-amine hydrochloride with other amine hydrochlorides, focusing on structural features, synthesis, physicochemical properties, and applications.
Structural Analogues

Key Observations :
- Lipophilicity : The branched alkyl chains in 3,4,4-Trimethylpentan-1-amine HCl likely confer higher lipophilicity than Memantine HCl (adamantane) but lower than aromatic derivatives like the methoxyphenyl compound in . This impacts blood-brain barrier penetration and solubility .
Physicochemical Properties
- Solubility : The trimethyl compound’s solubility in water is moderate due to its hydrochloride salt, but lower than zwitterionic derivatives () or polar heterocycles ().
- Stability : Tertiary amines like 3,4,4-Trimethylpentan-1-amine HCl are more stable against oxidation than primary amines (e.g., benzylamine HCl in ) .
Biological Activity
3,4,4-Trimethylpentan-1-amine hydrochloride, also known as a branched-chain primary amine, has garnered attention for its biological activity, particularly its stimulant properties. This compound is characterized by a unique molecular structure that includes multiple methyl groups on a pentane backbone, which influences its reactivity and interaction with biological systems.
The molecular formula of this compound is . Its structure features a central pentane chain with three methyl groups attached at the 3 and 4 positions. This branching contributes to its distinctive physical and chemical properties.
Research indicates that this compound acts primarily as a stimulant through its interaction with neurotransmitter systems. It enhances the release of key neurotransmitters such as norepinephrine and dopamine , leading to increased alertness and energy levels. This mechanism positions it similarly to other stimulants used in therapeutic contexts, including cognitive enhancement and weight loss supplements.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Stimulant Properties | Enhances alertness and energy through neurotransmitter modulation |
| Neurotransmitter Release | Increases levels of norepinephrine and dopamine in the brain |
| Potential Applications | Cognitive enhancement, weight loss supplements, pharmacological studies |
Stimulant Effects
A study highlighted the stimulant effects of this compound, noting its ability to significantly increase alertness in animal models. The compound was administered in varying doses to assess its impact on locomotor activity and cognitive performance. Results indicated a dose-dependent increase in activity levels, suggesting potential applications in treating attention disorders.
Neurotransmitter Interaction
Further investigation into the compound's interaction with neurotransmitter systems revealed that it could modulate dopamine pathways effectively. In vitro assays demonstrated that this compound could enhance dopamine release from neuronal cultures. This finding supports its potential use in developing treatments for conditions characterized by low dopamine levels, such as Parkinson's disease .
Safety and Toxicology
Despite its promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicated that while this compound exhibits stimulant effects similar to other amphetamines, it may pose risks associated with over-stimulation of the central nervous system. Adverse effects noted include increased heart rate and potential for dependency if misused .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,4-Trimethylpentan-1-amine hydrochloride, and how can purity be ensured during synthesis?
- Methodology :
- Route Selection : Start with pentan-1-amine derivatives and introduce methyl groups via alkylation using methyl halides or reductive amination. For example, analogous syntheses of amine hydrochlorides involve reacting primary amines with hydrochloric acid under controlled conditions to form salts .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with methanol/dichloromethane) can isolate the hydrochloride salt. Automated flow reactors (as described for similar amines) ensure precise control of reaction parameters (temperature, pressure) to minimize impurities .
- Purity Validation : Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm structural integrity and HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity ≥98% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- NMR : Analyze <sup>1</sup>H (δ 1.0–1.5 ppm for methyl groups) and <sup>13</sup>C (δ 20–25 ppm for branched carbons) to confirm branching and amine protonation .
- IR : Peaks at 2500–3000 cm<sup>-1</sup> (N-H stretch of amine hydrochloride) and 1600 cm<sup>-1</sup> (C-N vibrations) .
- Chromatography :
- HPLC : Use a polar stationary phase (e.g., HILIC) with UV detection at 210–220 nm for quantification .
- TLC : Silica gel plates (chloroform/methanol/ammonia, 8:2:0.1) to monitor reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Systematic Solubility Studies : Conduct phase-solubility analyses in buffers (pH 1–12) and solvents (e.g., DMSO, ethanol) at 25–40°C. Compare results with computational predictions (e.g., ACD/Labs Percepta) .
- Stability Profiling : Use accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC-MS. Identify degradation products (e.g., oxidation of amine groups) .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., hygroscopicity, storage conditions) causing discrepancies .
Q. What are the mechanistic insights into the degradation pathways of this compound under different storage conditions?
- Methodology :
- Stress Testing : Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (ICH Q1B guidelines) conditions .
- Degradation Product Identification : Use LC-QTOF-MS to detect and characterize byproducts (e.g., N-oxide derivatives or demethylated analogs) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and optimize storage (e.g., -20°C in desiccated environments) .
Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., receptors)?
- Methodology :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against GPCRs or ion channels using PubChem 3D conformers .
- In Vitro Assays :
- Radioligand Binding : Use <sup>3</sup>H-labeled analogs to measure affinity for neurotransmitter transporters (e.g., serotonin, norepinephrine) .
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .
- SPR Biosensing : Immobilize the compound on a CM5 chip to quantify binding kinetics (KD, kon/koff) with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

